molecular formula C21H19NO3 B11157292 3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one

3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one

Cat. No.: B11157292
M. Wt: 333.4 g/mol
InChI Key: OLOVBCZNBSDHOC-UHFFFAOYSA-N
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Description

3-[2-(Piperidinocarbonyl)phenyl]-1H-isochromen-1-one is a novel chemical entity designed for pharmaceutical and biological research. It belongs to the 3-phenyl-1H-isochromen-1-one class of compounds, a scaffold identified as a pharmaceutically privileged structure with demonstrated potential in medicinal chemistry . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. PRIMARY RESEARCH APPLICATIONS: The core 3-phenyl-1H-isochromen-1-one structure has been reported to exhibit highly potent biological activities. Research indicates that analogues of this scaffold function as potent antioxidant agents, with some compounds demonstrating 7-fold to 16-fold greater potency in the DPPH assay compared to ascorbic acid . Furthermore, this chemical class has shown significant promise as antiplatelet agents. Studies have found that certain 3-phenyl-1H-isochromen-1-one analogues inhibit arachidonic acid (AA)-induced platelet aggregation, with some exhibiting activity up to 7-fold more potent than aspirin . The mechanism of action is believed to involve inhibition of the cyclooxygenase-1 (COX-1) enzyme, a key target in the arachidonic acid pathway that regulates platelet function . The integration of the piperidine carbonyl moiety in this specific analogue may influence its physicochemical properties and biological interactions, potentially enhancing its selectivity or potency. Researchers can utilize this compound for investigating new pathways in oxidative stress disorders, cardiovascular diseases, and thrombotic conditions, as well as for exploring structure-activity relationships (SAR) within this promising class of heterocycles .

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

3-[2-(piperidine-1-carbonyl)phenyl]isochromen-1-one

InChI

InChI=1S/C21H19NO3/c23-20(22-12-6-1-7-13-22)18-11-5-4-10-17(18)19-14-15-8-2-3-9-16(15)21(24)25-19/h2-5,8-11,14H,1,6-7,12-13H2

InChI Key

OLOVBCZNBSDHOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

Preparation Methods

The synthesis of 3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one typically involves a multi-step process. One common method includes the Sonogashira coupling reaction followed by 6-endo-dig cyclization . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of isocoumarin significantly impacts melting points, solubility, and spectral properties. Key analogs and their properties are summarized below:

Table 1: Physicochemical Properties of Selected 3-Substituted Isocoumarins
Compound Name Substituent Yield (%) Melting Point (°C) Key Spectral Features (NMR/IR) Reference
Target Compound 2-(Piperidinocarbonyl)phenyl N/A N/A Smiles: O=C(c1ccccc1-c1cc2ccccc2c(=O)o1)N1CCCCC1
3-(4-Fluorophenyl)-1H-isochromen-1-one 4-Fluorophenyl 90 105–106 ¹H NMR: δ 7.72 (t, J = 9.3 Hz), 13C NMR: δ 161.96 (C=O)
3-(4-Trifluoromethylphenyl)-1H-isochromen-1-one 4-Trifluoromethylphenyl 84 178–184 IR: 1726 cm⁻¹ (C=O), ¹H NMR: δ 7.58 (d, J = 8.3 Hz)
3-(4-Methoxyphenyl)-1H-isochromen-1-one 4-Methoxyphenyl 83 128–129 ¹H NMR: δ 3.85 (s, OCH₃), 13C NMR: δ 55.3 (OCH₃)
3-(4-Bromophenyl)-1H-isochromen-1-one 4-Bromophenyl 89 158–159 HRMS: [M+H]⁺ = 300.9859
3-(4-Chlorophenyl)-1H-isochromen-1-one 4-Chlorophenyl 84 143–145 IR: 1071 cm⁻¹ (C–Cl)

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl, CF₃) increase melting points due to enhanced intermolecular interactions .
  • Piperidinocarbonyl substituent: The bulky, flexible piperidine moiety likely reduces crystallinity compared to planar aryl groups, though experimental data for the target compound is lacking.
  • Spectral shifts : Aromatic protons in ¹H NMR are downfield-shifted in electron-deficient substituents (e.g., δ 7.72 ppm for 4-fluorophenyl vs. δ 7.58 ppm for 4-trifluoromethylphenyl) .

Inferences :

  • Electron-deficient substituents: Compounds with halogen or trifluoromethyl groups show enhanced anti-inflammatory activity, suggesting that the target compound’s piperidinocarbonyl group (moderately electron-withdrawing) could exhibit similar trends .

Challenges for the target compound :

  • The piperidinocarbonyl group requires precise coupling conditions to avoid side reactions.
  • Yields for similar compounds range from 72–89%, suggesting moderate synthetic efficiency .

Biological Activity

3-[2-(Piperidinocarbonyl)phenyl]-1H-isochromen-1-one is a synthetic compound that belongs to the isochromenone class, known for its diverse biological activities. The compound's unique structure, featuring an isochromenone core substituted with a piperidinocarbonyl group, suggests potential applications in medicinal chemistry, particularly in treating oxidative stress-related diseases and inflammatory conditions. This article explores the biological activity of this compound, focusing on its antioxidant properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H18_{18}N2_{2}O2_{2}. Its structural features contribute to its chemical reactivity and biological properties. The presence of the piperidinocarbonyl group is significant as it may enhance solubility and bioavailability compared to simpler isochromenones.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on 3-phenyl-1H-isochromen-1-one analogues revealed that several compounds displayed antioxidant activities significantly higher than ascorbic acid in DPPH assays. Specifically, five analogues showed 7-fold to 16-fold more potent antioxidant effects than ascorbic acid .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Isochromenones have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. The inhibition of COX enzymes can lead to reduced inflammation and pain, making these compounds potential candidates for anti-inflammatory drug development .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for further development. The SAR studies have indicated that modifications to the piperidinocarbonyl group or the phenyl substituent can significantly influence the compound's potency against specific biological targets such as COX enzymes and platelet aggregation pathways .

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with its biological targets at a molecular level. These studies suggest that the compound binds effectively to key enzymes involved in inflammatory pathways, potentially leading to the development of more effective therapeutic agents .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights the uniqueness of this compound:

Compound Name Structure Type Unique Features
3-Phenyl-1H-isochromen-1-oneIsochromenoneExhibits strong antioxidant properties
4-MethylcoumarinCoumarinKnown for its fluorescent properties
6-HydroxycoumarinHydroxycoumarinUsed in studies related to anticoagulant activity
2-HydroxyisocoumarinIsocoumarinDisplays anti-inflammatory effects

The presence of the piperidinocarbonyl group distinguishes this compound from others, enhancing its potential pharmacological properties .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Antioxidant Efficacy : In vitro studies demonstrated that certain analogues exhibited antioxidant activities significantly surpassing traditional antioxidants like ascorbic acid.
  • Platelet Aggregation Inhibition : Some derivatives showed potent inhibition of arachidonic acid-induced platelet aggregation, outperforming aspirin in specific assays, indicating potential therapeutic applications in cardiovascular diseases .

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